ML334

描述

ML334,也称为LH601A,是一种有效的核因子红系2相关因子2 (NRF2) 激活剂。它的作用机制是抑制Kelch样ECH相关蛋白1 (Keap1) 与NRF2之间的相互作用。 这种抑制会导致NRF2的激活,NRF2在细胞防御机制中发挥着至关重要的作用,可以抵抗氧化应激和炎症 .

准备方法

合成路线和反应条件

ML334通过多步合成过程合成,涉及四氢异喹啉衍生物的形成。关键步骤包括:

异喹啉核的形成: 合成从通过Pictet-Spengler反应形成异喹啉核开始。

官能团修饰:

工业生产方法

This compound的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括:

反应条件优化: 优化温度、压力和溶剂选择等反应条件,以最大程度地提高产率和纯度。

化学反应分析

反应类型

ML334会经历多种类型的化学反应,包括:

氧化: this compound会发生氧化反应,导致氧化衍生物的形成。

还原: 还原反应可以将this compound转化为具有不同生物活性的还原形式。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤代烷和亲核试剂等试剂.

形成的主要产物

科学研究应用

Scientific Research Applications

The applications of ML334 can be categorized into several key areas:

Biochemical Research

- Study of Oxidative Stress : this compound is utilized to investigate the cellular mechanisms underlying oxidative stress responses. By activating Nrf2, researchers can explore how cells manage oxidative damage and the potential therapeutic benefits of enhancing this pathway .

- Protein-Protein Interaction Studies : As a specific inhibitor of the Keap1-Nrf2 interaction, this compound serves as a valuable tool for dissecting the molecular dynamics of this critical protein interaction .

Cellular Biology

- Gene Expression Analysis : this compound facilitates studies on gene expression changes associated with Nrf2 activation. This includes examining the upregulation of antioxidant response element (ARE)-controlled genes and understanding their roles in cellular defense mechanisms .

- Autophagy Research : Recent studies indicate that this compound influences autophagy-related proteins and pathways, suggesting its role in modulating autophagy in response to stressors such as radiation .

Medical Applications

- Therapeutic Potential : Given its ability to activate Nrf2, this compound is being explored for therapeutic applications in diseases characterized by oxidative stress, including neurodegenerative disorders and cardiovascular diseases. Its non-covalent nature may provide advantages over traditional covalent inhibitors by reducing potential side effects .

- Drug Development : In pharmaceutical research, this compound is employed in drug discovery efforts aimed at identifying new Nrf2 activators that could lead to innovative treatments for various conditions linked to oxidative stress and inflammation .

Case Study 1: Cancer Research

In a study on head and neck squamous cell carcinoma (HNSCC), this compound was shown to enhance radiosensitivity by modulating autophagy-related proteins. The treatment with this compound resulted in increased levels of LC3 puncta, indicating enhanced autophagic activity when combined with radiation therapy. This suggests that this compound may improve therapeutic outcomes by sensitizing cancer cells to radiation .

Case Study 2: Neurodegenerative Disorders

Research has demonstrated that this compound can mitigate oxidative stress-induced neuronal damage. In models of neurodegeneration, this compound treatment led to significant reductions in markers of oxidative damage and improved cell viability, highlighting its potential as a neuroprotective agent .

作用机制

ML334通过直接抑制Keap1和NRF2之间的相互作用来发挥作用。这种抑制导致NRF2的稳定和核转运,在那里它与DNA中的抗氧化反应元件 (ARE) 结合。 这种结合激活了参与抗氧化防御、解毒和抗炎反应的基因的转录 .

相似化合物的比较

ML334在NRF2激活剂中是独特的,因为它是非共价抑制Keap1-NRF2相互作用。类似的化合物包括:

脱氢鹅膏蕈碱酸: Keap1-NRF2相互作用和糖原合成酶激酶3β (GSK3β) 的双重抑制剂。

брусатол: 另一种NRF2激活剂,但它的作用机制不同,它通过促进NRF2降解来发挥作用。

奥替普拉司: 通过Keap1的共价修饰诱导NRF2的NRF2激活剂

生物活性

ML334, also known as LH601A, is a small-molecule compound recognized primarily for its role as an Nrf2 activator . This compound has garnered attention due to its ability to inhibit the interaction between Keap1 and Nrf2, a critical pathway in cellular defense mechanisms against oxidative stress and inflammation. The biological activity of this compound is characterized by its potent inhibition of the Keap1-Nrf2 protein-protein interaction, making it a valuable candidate for therapeutic applications in various diseases associated with oxidative stress.

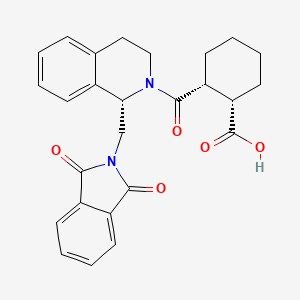

- Chemical Name : (1S,2R)-2-[[(1S)-1-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl]cyclohexanecarboxylic acid

- Molecular Formula : C26H26N2O5

- Purity : ≥98%

This compound operates by binding to Keap1, thus preventing its interaction with Nrf2. This inhibition leads to the stabilization and nuclear translocation of Nrf2, which subsequently activates the transcription of various antioxidant response element (ARE)-regulated genes. The dissociation constant () for this interaction is approximately 1 μM, indicating a strong binding affinity .

Key Biological Activities

- Nrf2 Activation : Promotes Nrf2 nuclear translocation and enhances ARE activity.

- Antioxidant Response : Induces the expression of cytoprotective genes involved in oxidative stress response.

- Cell Permeability : this compound is cell-permeable, allowing it to exert effects within various cell types.

Structure-Activity Relationship (SAR)

Research has demonstrated that the biological activity of this compound is predominantly attributed to one specific stereoisomer, designated as (SRS)-5. This isomer shows at least 100 times greater potency compared to other stereoisomers. The structure-activity relationship studies indicate that:

- The presence of an acidic functional group on the cycloalkane ring enhances activity.

- Non-covalent binding mechanisms are involved, differentiating it from traditional electrophilic inhibitors .

Case Studies and Applications

Case studies have highlighted the potential therapeutic applications of this compound in various conditions characterized by oxidative stress:

属性

IUPAC Name |

(1S,2R)-2-[(1S)-1-[(1,3-dioxoisoindol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O5/c29-23(20-11-5-6-12-21(20)26(32)33)27-14-13-16-7-1-2-8-17(16)22(27)15-28-24(30)18-9-3-4-10-19(18)25(28)31/h1-4,7-10,20-22H,5-6,11-15H2,(H,32,33)/t20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNENLABLFGGAFF-BHIFYINESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N2CCC3=CC=CC=C3C2CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)N2CCC3=CC=CC=C3[C@H]2CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。